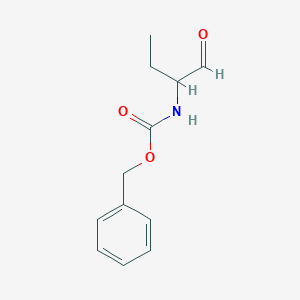

2-(Benzyloxycarbonylamino)butanal

Description

The Role of Chiral N-Benzyloxycarbonyl-α-Amino Aldehydes as Versatile Building Blocks

Chiral N-protected α-amino aldehydes, such as 2-(Benzyloxycarbonylamino)butanal, are recognized as tremendously valuable and versatile building blocks in modern organic synthesis. rsc.org Their importance is rooted in their ready availability in both enantiomeric forms, often derived from the natural chiral pool of amino acids, and their pronounced synthetic versatility. The aldehyde functional group can be readily transformed into a wide array of other structural motifs, positioning these compounds as critical intermediates.

These building blocks have seen numerous applications in the stereocontrolled synthesis of biologically active molecules. rsc.org The juxtaposition of the protected amino group and the aldehyde functionality makes them ideal precursors for creating vicinal amino alcohols, diamines, and various heterocyclic structures. beilstein-journals.org For instance, they are frequently employed in nucleophilic addition reactions, where the existing stereocenter influences the formation of new chiral centers, allowing for the synthesis of complex targets with high stereochemical control. diva-portal.org The development of synthetic routes starting from the large pool of chiral amino acids has made these protected amino aldehyde building blocks accessible for applications in areas like combinatorial chemistry. researchgate.net

Historical Development and Intrinsic Stability Challenges of α-Amino Aldehydes

The history of α-amino aldehydes dates back to the early 20th century. In 1902, Emil Fischer's work on glucosamine (B1671600) highlighted a molecule where unprotected amine and aldehyde groups were stabilized within a cyclic hemiacetal structure. scholaris.ca However, subsequent attempts by Fischer in 1908 to prepare simple, acyclic unprotected amino aldehydes like glycinal revealed their inherent instability. scholaris.ca These compounds were found to be highly prone to self-condensation and polymerization due to the reactive nature of the free amine and aldehyde groups in close proximity. scholaris.ca

This inherent instability necessitates the protection of the amine functionality. scholaris.ca However, even with a protecting group, a significant challenge persists: the configurational stability of the α-carbon. The proton on the α-carbon is acidic and easily removed, particularly in the presence of acid or base, leading to racemization through a keto-enol tautomerism mechanism. jst.go.jpscispace.comacs.org This epimerization is a major drawback, especially during purification steps like chromatography on silica (B1680970) gel. jst.go.jpscispace.com Research has shown that the rate of racemization on silica gel can be significant; for example, Cbz-S-Bzl-L-cysteinal is highly susceptible to racemization, whereas others like Cbz-NG-nitroargininal show greater stability due to the formation of a cyclic carbinolamine structure. scholaris.cajst.go.jp The stability of N-protected α-amino aldehydes on silica gel has been observed to decrease in the order: Cbz-S-Bzl-L-cysteinal >> Cbz-phenylalaninal > Cbz-leucinal >> Cbz-N.G.-nitroagininal. scholaris.ca

The Significance of the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Aldehyde Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide and amino acid chemistry, and its use is critical for the successful synthesis and application of α-amino aldehydes like this compound. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was instrumental in the first successful method of controlled peptide synthesis. total-synthesis.comwikipedia.org

In the context of α-amino aldehydes, the Cbz group serves several crucial functions. Firstly, it protects the amine as a carbamate (B1207046), which is significantly less nucleophilic and basic, thus preventing the self-condensation reactions that plague unprotected amino aldehydes. total-synthesis.comwikipedia.org This protection is robust, as the Cbz group is stable to a wide range of reaction conditions, including both acidic and basic environments. total-synthesis.com

Secondly, the Cbz group plays a role in directing stereoselective reactions. The steric bulk of the protecting group can influence the facial selectivity of nucleophilic attack on the adjacent aldehyde carbonyl, which is essential for controlling the stereochemistry of the products. scholaris.ca

Finally, a key advantage of the Cbz group is the mild conditions required for its removal. It is typically cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a process that occurs under neutral pH and is compatible with many other functional groups that might be sensitive to harsher deprotection methods. total-synthesis.commasterorganicchemistry.comacs.org This orthogonality to other protecting groups makes it an extremely useful tool in multi-step synthesis. masterorganicchemistry.com The conversion of Cbz-protected amino acids into the corresponding aldehydes can be achieved via several methods, including the reduction of activated derivatives like esters or Weinreb amides with reagents such as diisobutylaluminum hydride (DIBAL-H). rsc.orgjst.go.jp

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBZMZYIIZXDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxycarbonylamino Butanal and Analogous N Cbz α Amino Aldehydes

Strategic Reduction of N-Cbz-Protected Amino Acid Derivatives

The conversion of N-Cbz-protected amino acids and their derivatives into the corresponding α-amino aldehydes is a cornerstone of synthetic organic chemistry. Two primary routes are typically employed: the direct reduction of an activated carboxylic acid derivative or a two-step process involving full reduction to an amino alcohol followed by selective re-oxidation. rsc.org

Reduction of N-Cbz-Amino Acid Esters to α-Amino Aldehydes with Diisobutylaluminum Hydride (DIBAL-H)

A well-established method for the synthesis of N-Cbz-α-amino aldehydes involves the partial reduction of N-Cbz-amino acid esters using diisobutylaluminum hydride (DIBAL-H). jst.go.jpjst.go.jp This reaction is typically performed at low temperatures, such as -78°C, in an inert solvent like toluene (B28343) to prevent over-reduction to the corresponding amino alcohol. davuniversity.orgcore.ac.uk The aluminum atom in DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination facilitates the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures. davuniversity.orgyoutube.com Subsequent hydrolytic workup then yields the desired aldehyde. davuniversity.org

However, a significant challenge with this method is the potential for racemization of the Cbz-α-aminoaldehyde during purification, particularly when using silica (B1680970) gel chromatography, due to keto-enol tautomerism. jst.go.jpjst.go.jp Some derivatives, like Cbz-S-Bzl-cysteinal, are highly susceptible to racemization, while others, such as Cbz-NG-nitroargininal, show greater stability, potentially due to the formation of a cyclic carbinolamine structure. jst.go.jpjst.go.jp To circumvent this issue, the crude aldehydes can be converted into semicarbazones, which can be purified and later converted back to the aldehyde without significant loss of optical purity. jst.go.jp

The efficiency of the DIBAL-H reduction can be influenced by the protecting groups on the amino acid. For instance, the synthesis of Garner's aldehyde analogues with Fmoc or Cbz protecting groups has been demonstrated, though lower yields were observed during the DIBAL-H reduction step, possibly due to the protecting groups being partially removed by the reagent. d-nb.info

One-Pot Conversion of N-Cbz-Amino Acids to Chiral α-Amino Aldehydes: Carbonyldiimidazole (CDI)/DIBAL-H Protocols

To streamline the synthesis of chiral N-protected α-amino aldehydes, efficient one-pot methods have been developed. rsc.orgnih.gov A notable protocol involves the activation of an N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by in-situ reduction of the resulting imidazolide (B1226674) with DIBAL-H. rsc.orgresearchgate.net This method is advantageous due to its operational simplicity, use of inexpensive reagents, straightforward extractive workup, and short reaction times, typically under four hours, to produce the aldehyde in high purity. rsc.org

The process begins with the activation of the N-Cbz-amino acid with CDI at 0°C, followed by cooling to -78°C for the subsequent reduction with DIBAL-H. semanticscholar.org This one-pot strategy has been successfully applied to a variety of proteinogenic amino acids with different N-protecting groups, including Boc, Cbz, and Fmoc, yielding the corresponding aldehydes in excellent yields and with high stereointegrity. rsc.orgrsc.orgnih.gov For example, Cbz-L-Phe-OH was converted to its aldehyde in 99% yield. semanticscholar.org

This method provides a scalable and efficient alternative to traditional two-step procedures that involve the isolation of an activated intermediate. rsc.org

Alternative Reduction and Oxidation Pathways for Amino Aldehyde Formation

Beyond the direct reduction of esters and activated acids, alternative strategies for forming amino aldehydes exist. One common route involves the complete reduction of an N-protected amino acid to its corresponding amino alcohol, followed by a selective re-oxidation to the aldehyde. rsc.org This two-step approach offers another pathway to these valuable intermediates.

Various oxidizing agents can be employed for the re-oxidation step. While not detailed in the provided context for N-Cbz derivatives specifically, the oxidation of aldehydes is a crucial step in related amino acid synthesis pathways. For instance, the oxidation of aldehydes is noted as a key process in the formation of amino acids through a formose-like reaction. acs.org Additionally, the oxidation of alcohols to carboxylic acids is a well-established transformation in organic synthesis. core.ac.uk

Conversely, alternative reduction pathways from different starting materials have also been explored. For example, β-amino aldehydes have been synthesized from imines through a sequence of alkynylation followed by hydration. acs.org While this applies to β-amino aldehydes, it highlights the diverse synthetic strategies being developed in the broader field of amino aldehyde synthesis. The choice between direct reduction and a reduction-oxidation sequence often depends on the specific substrate and the desired purity of the final product, as racemization remains a key challenge to manage. rsc.org

Enantioselective and Diastereoselective Approaches to N-Cbz-α-Amino Aldehyde Synthesis

The development of enantioselective and diastereoselective methods for synthesizing N-Cbz-α-amino aldehydes is crucial for accessing optically pure compounds, which are vital as building blocks in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net

Direct Asymmetric α-Amination of Aldehydes via Photoredox and Organocatalysis

A novel approach for the direct and asymmetric α-amination of aldehydes has been developed by combining photoredox and organocatalysis. nih.govprinceton.edunih.govprinceton.edu This method allows for the direct coupling of a nitrogen source with an aldehyde to form stable α-amino aldehyde products without the need for post-reaction modifications. nih.govprinceton.edu

The catalytic cycle involves the generation of a nitrogen-centered radical from an amine precursor under mild, light-induced conditions. nih.gov This radical then undergoes enantioselective addition to a chiral enamine, which is formed in situ from the reaction of the starting aldehyde with a chiral secondary amine catalyst. nih.govprinceton.edu A key feature of this strategy is the use of an amine precursor with a photolabile leaving group, which can eliminate the need for an external photoredox catalyst. nih.govnih.gov

This photoredox-based method provides direct access to configurationally stable N-substituted α-amino aldehyde products that can be isolated and purified without significant racemization. nih.govprinceton.edu This is a significant advantage over traditional methods where the products are often sensitive to acid or base. nih.gov The scope of this transformation has been shown to include the synthesis of orthogonally N,N-protected α-amino aldehydes with excellent enantiocontrol. princeton.edu

Organocatalytic Strategies for Chiral α-Amino Aldehyde Generation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including α-amino aldehydes and their derivatives. rsc.orgresearchgate.net These strategies often mimic natural biosynthetic processes and provide access to non-canonical amino acids with diverse structures and functionalities. rsc.orgresearchgate.net

One such strategy is the Mannich reaction, where N-Boc- and N-Cbz-α-amino sulfones are used as stable precursors to generate unstable imines in situ. rsc.org These imines then react with aldehydes in the presence of a chiral organocatalyst, such as the Jørgensen-Hayashi catalyst, to produce the desired α-amino aldehyde derivatives. rsc.org

Another important organocatalytic approach is the aza-Henry (or nitro-Mannich) reaction, which involves the enantioselective addition of nitromethane (B149229) to imines. rsc.org The resulting adducts can then be converted to optically active amino acid derivatives. Imines with electron-withdrawing groups on the nitrogen, such as Cbz, are effective substrates for this reaction. rsc.org

Furthermore, chiral aldehyde catalysis represents a burgeoning strategy for the asymmetric α-functionalization of amino compounds. bohrium.comd-nb.info This approach has been successfully applied to the α-substitution of N-unprotected amino acid esters with various halides, demonstrating the potential to create complex α,α-disubstituted α-amino acids. bohrium.com While these examples focus on amino acid esters, the underlying principles of generating chiral amine derivatives through organocatalysis are highly relevant to the synthesis of chiral α-amino aldehydes.

Diastereoselective Mannich Reactions and Aldol (B89426) Additions Towards β-Amino Aldehyde Precursors

The stereocontrolled construction of the carbon backbone of precursors to N-Cbz-α-amino aldehydes is frequently achieved through diastereoselective Mannich and aldol reactions. These methods establish the critical stereocenters that are carried through to the final aldehyde product.

Mannich Reactions: The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a powerful tool for synthesizing β-amino ketones and esters, which are direct precursors to the desired β-amino aldehydes. High levels of diastereoselectivity can be achieved using chiral catalysts or auxiliaries. For instance, highly stereoselective three-component direct Mannich reactions between aromatic aldehydes, p-toluenesulfonamide, and ketones have been developed using bifunctional quinidine (B1679956) thiourea (B124793) catalysts, affording N-protected β-aminoketones in high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, the use of organocatalysts like aryl pyrrolidine-carboxamide has proven effective in synthesizing asymmetric β-aminoketones. rsc.org The reaction can also be performed with pre-formed imines. The decarboxylative Mannich reaction of β-keto acids with optically active N-tert-butanesulfinyl α-imino esters, catalyzed by Lewis acids like La(OTf)₃, produces protected γ-oxo-α-amino esters with high regio- and stereoselectivity. acs.org

| Reaction Type | Catalyst/Auxiliary | Substrates | Key Feature |

| Three-Component Mannich | Quinidine thiourea | Aromatic aldehydes, p-toluenesulfonamide, ketones | High yield, excellent diastereo- and enantioselectivity organic-chemistry.org |

| Asymmetric Mannich | Aryl pyrrolidine-carboxamide | Arylamines, aryl aldehydes, acetophenones | Catalytic, asymmetric synthesis of β-aminoketones rsc.org |

| Decarboxylative Mannich | La(OTf)₃ / N-sulfinyl imine | β-Keto acids, α-imino esters | Highly regio- and stereoselective acs.org |

| Borono-Mannich Allylation | Pinacol allylboronate | α-Hydroxyaldehydes, amines | Highly diastereoselective synthesis of syn-β-amino alcohols rsc.org |

Aldol Additions: Diastereoselective aldol additions are fundamental for creating β-hydroxy-α-amino acid derivatives, which can be subsequently converted to the target aldehydes. A notable strategy involves the nucleophilic Mukaiyama aldol addition to α-amino-β-silyloxy aldehydes. acs.orgacs.orgnih.gov In these systems, the stereochemical outcome is influenced by the combined effects of both the α-amino and β-silyloxy substituents, which can be either reinforcing or opposing, allowing for a divergent synthesis of aminodiols. acs.orgacs.org Another powerful method is the aldolization of pseudoephenamine glycinamide. Enolization with lithium hexamethyldisilazide in the presence of lithium chloride, followed by the addition of an aldehyde, yields aldol products with high diastereoselectivity, which can be easily converted into β-hydroxy-α-amino acids. nih.gov Furthermore, catalytic enantioselective aldol reactions using a chiral zirconium catalyst with silicon enolates derived from N-trifluoroacetylglycinate provide an efficient route to anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org

| Reaction Type | Key Reagent/Catalyst | Substrates | Key Feature |

| Mukaiyama Aldol Addition | BF₃·OEt₂ | α-Amino-β-silyloxy aldehydes, silyl (B83357) enol ethers | Substrate-controlled diastereoselectivity acs.orgacs.orgnih.gov |

| Glycinamide Aldolization | Pseudoephenamine glycinamide | Aldehydes, ketones | High diastereoselectivity, products are typically solids nih.gov |

| Catalytic Asymmetric Aldol | Chiral Zirconium Catalyst | Glycine-derived silicon enolate, aldehydes | Efficient synthesis of anti-β-hydroxy-α-amino acid derivatives organic-chemistry.org |

Chemoenzymatic and Biocatalytic Routes to N-Cbz-Amino Aldehyde Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral precursors to N-Cbz-α-amino aldehydes. Enzymes can operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity.

Aldolases: Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases are particularly useful. For example, L-rhamnulose-1-phosphate aldolase (B8822740) (RAMA) and L-fuculose-1-phosphate aldolase (FucA) catalyze the aldol addition of DHAP to N-Cbz-aminoaldehydes. researchgate.netub.edu These reactions can be challenging due to the low aqueous solubility of Cbz-protected aldehydes, but this can be overcome by using emulsion systems or organic co-solvents, leading to good yields. rsc.orgresearchgate.net D-fructose-6-phosphate aldolase (FSA) is also highly effective and possesses a broad substrate tolerance, accepting various N-Cbz-amino aldehydes as acceptors in reactions with dihydroxyacetone (DHA). acs.orgacs.orgacs.org This circumvents the need for the expensive phosphorylated donor DHAP. researchgate.net

Other Enzymes: Besides aldolases, other enzymes play a crucial role. Carboxylic acid reductases (CARs), ω-transaminases (ω-TAs), and imine reductases (IREDs) have been used in cascades to generate chiral piperidines and pyrrolidines from keto acids or keto aldehydes. acs.org Enzymes known as "deprotectases" are also emerging, such as the amidohydrolase from Sphingomonas sp. (Cbz-ase), which can selectively remove the Cbz group from amino acids, a reaction that could be integrated into chemoenzymatic pathways. rsc.org

| Enzyme Class | Enzyme Example | Reaction | Substrates | Significance |

| Aldolase (Class II) | L-Fuculose-1-phosphate aldolase (FucA) | Aldol Addition | DHAP, N-Cbz-amino aldehydes | Stereospecific synthesis of iminocyclitol precursors ub.eduresearchgate.net |

| Aldolase (Class I) | D-Fructose-6-phosphate aldolase (FSA) | Aldol Addition | Dihydroxyacetone (DHA), N-Cbz-amino aldehydes | Broad substrate scope, avoids phosphorylated donors acs.orgacs.org |

| Amidohydrolase | Cbz-ase (Sphingomonas sp.) | Deprotection | N-Cbz protected amino acids | Enzymatic removal of Cbz group rsc.org |

| Oxidoreductase | Horse Liver Alcohol Dehydrogenase (HLADH) | Oxidation | N-Cbz-3-aminopropanol | In situ generation of unstable amino aldehydes rsc.org |

Generation of N-Cbz-Amino Aldehyde Equivalents and In Situ Formations in Cascade Reactions

The instability of N-Cbz-α-amino aldehydes necessitates strategies that either use more stable equivalents or generate the aldehyde in situ for immediate consumption in a subsequent reaction.

In Situ Generation in Cascade Reactions: One-pot cascade reactions are highly efficient as they minimize intermediate handling and can drive unfavorable equilibria forward. A common strategy involves the enzymatic oxidation of a stable N-Cbz-amino alcohol to the corresponding aldehyde, which is then immediately trapped by another enzyme in a C-C bond-forming step. For example, a three-enzyme system has been developed combining horse liver alcohol dehydrogenase (HLADH) for the oxidation of N-Cbz-3-aminopropanol, an NADH oxidase (NOX) for cofactor regeneration, and a D-fructose-6-phosphate aldolase (FSA) variant for the subsequent aldol addition. rsc.org This cascade successfully produced a precursor to D-fagomine with a 79% yield. rsc.org Similar cascades have been reported using a laccase/TEMPO system or a chloroperoxidase for the initial oxidation step, although overoxidation to the carboxylic acid can be a competing side reaction. acs.org

N-Cbz-Amino Aldehyde Equivalents: In some cases, a molecule that functions as a synthetic equivalent of the aldehyde is employed. For instance, N-heterocyclic carbene (NHC) catalysis can generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which then participate in enantioselective reactions. pnas.org Another approach involves modifying the N-Cbz-amino aldehyde to enhance its stability and reactivity in specific transformations. In Rh-catalyzed hydroacylation reactions, standard N-Cbz protected α-amino aldehydes are often unreactive. acs.org However, by introducing a methylthiomethyl (MTM) group onto the nitrogen atom in addition to the Cbz group, the resulting aldehyde becomes a successful substrate, effectively acting as a reactive equivalent for the synthesis of enones. acs.org

| Strategy | Method/Enzymes | Description | Example Application |

| Three-Enzyme Cascade | HLADH, NOX, FSA | In situ oxidation of an N-Cbz-amino alcohol to the aldehyde, followed by an immediate aldol addition. rsc.org | Synthesis of a D-fagomine precursor with 79% yield. rsc.org |

| Two-Enzyme Cascade | Chloroperoxidase, Aldolase | In situ oxidation of an N-Cbz-amino alcohol coupled with an aldol reaction. acs.org | Immobilized enzymes increased product formation to 87%. acs.org |

| Aldehyde Equivalent | MTM/Cbz-protected amino aldehyde | The MTM group enhances reactivity in Rh-catalyzed hydroacylation, allowing the aldehyde to function where a simple Cbz-aldehyde would not. acs.org | Synthesis of chiral enones from various alkynes. acs.org |

| Catalytic Enolate Generation | N-Heterocyclic Carbene (NHC) | Generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes. pnas.org | Enantioselective hetero-Diels–Alder reactions. pnas.org |

Stereochemical Control and Configurational Stability in N Cbz α Amino Aldehyde Transformations

Mechanistic Understanding of Racemization Phenomena in Cbz-α-Amino Aldehydes

The primary challenge in handling N-Cbz-α-amino aldehydes, including 2-(Benzyloxycarbonylamino)butanal, is the inherent lability of the stereocenter at the α-carbon. rsc.org This instability leads to racemization or epimerization, eroding the compound's enantiomeric purity. The principal mechanism responsible for this loss of stereochemical integrity is enolization, a process facilitated by both acidic and basic conditions. rsc.orgresearchgate.net

The hydrogen atom at the α-carbon of the aldehyde is acidic. In the presence of a base, this proton can be abstracted to form an enolate. Conversely, under acidic conditions, the carbonyl oxygen can be protonated, which enhances the acidity of the α-proton and facilitates the formation of an enol. Both the enol and the enolate intermediates are planar (sp²-hybridized) at the α-carbon, meaning the original stereochemical information is lost. Subsequent tautomerization back to the keto form can occur from either face of the planar intermediate, leading to a mixture of enantiomers (racemization) or diastereomers (epimerization).

The benzyloxycarbonyl (Cbz) protecting group, while crucial for many synthetic transformations, possesses an acidic N-H proton. This feature can complicate reactions and stability, although N-protected prolinals, which lack this acidic proton, are noted to be more configurationally stable. aalto.fi Certain Cbz-protected amino aldehydes, such as Cbz-S-Bzl-cysteinal, are particularly prone to extensive racemization. researchgate.net Furthermore, standard laboratory procedures like silica (B1680970) gel chromatography can markedly accelerate racemization, as the silica surface provides an acidic environment that promotes keto-enol tautomerism. researchgate.net

Methodologies for Preventing Epimerization and Maintaining Enantiopurity during Synthesis and Reactions

Given the propensity for racemization, numerous synthetic and handling strategies have been developed to preserve the enantiopurity of N-Cbz-α-amino aldehydes. These methods focus on minimizing exposure to conditions that promote enolization.

A key strategy involves the careful selection of reagents and reaction pathways for the synthesis of the aldehyde itself. Two primary routes from N-protected amino acids are common: reduction of an activated carboxylic acid derivative or oxidation of an amino alcohol. rsc.org

Reductive Methods:

One-Pot CDI/DIBAL-H Reduction: A highly effective method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl imidazolide (B1226674), followed by in-situ reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). This one-pot procedure delivers Boc-, Cbz-, and Fmoc-protected amino aldehydes in excellent yields and with complete stereointegrity. rsc.orgresearchgate.netrsc.org

Reduction of Weinreb Amides: Conversion of the N-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide) provides a stable intermediate that can be reduced to the aldehyde using reagents like LiAlH₄ or DIBAL-H. This method is highly regarded for preventing over-reduction to the alcohol and minimizing racemization. acs.orgscholaris.ca

Palladium-Catalyzed Reduction: Ethanethiol esters of Cbz-protected α-amino acids can be reduced to the corresponding aldehydes using triethylsilane and a palladium-on-carbon catalyst, achieving high yields without racemization. organic-chemistry.org

Oxidative Methods:

To avoid racemization during the oxidation of N-protected β-amino alcohols, specific reagent combinations are employed. A combination of sulfur trioxide-pyridine complex and dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine (B128534) has been shown to produce highly optically active aldehydes with little to no racemization. researchgate.net

Purification and Handling Strategies:

Avoidance of Silica Gel Chromatography: Direct purification of the aldehyde on silica gel is often avoided. aalto.fi

Derivative Formation: A useful tactic involves converting the crude Cbz-α-amino aldehyde into a more stable crystalline derivative, such as a semicarbazone. The semicarbazone can be purified by crystallization and subsequently cleaved to regenerate the pure aldehyde without loss of enantiomeric integrity. researchgate.net

Immediate Use: Often, the prepared aldehydes are used immediately in the next synthetic step without purification to prevent degradation and racemization. acs.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| One-Pot CDI/DIBAL-H Reduction | Activation of N-protected amino acid with CDI, followed by low-temperature reduction. | High yields, excellent preservation of stereointegrity, one-pot efficiency. | rsc.orgresearchgate.netrsc.org |

| Weinreb Amide Reduction | Reduction of a stable N-methoxy-N-methylamide intermediate. | Prevents over-reduction; minimizes racemization. | acs.orgscholaris.ca |

| SO₃-Pyridine/DMSO Oxidation | Oxidation of the corresponding N-protected amino alcohol. | Mild conditions, little to no racemization observed. | researchgate.net |

| Semicarbazone Formation | Conversion to a stable crystalline derivative for purification. | Allows for purification and subsequent regeneration of the pure aldehyde without racemization. | researchgate.net |

Factors Influencing Enantioselectivity and Diastereoselectivity in Reactions Involving N-Cbz-Amino Aldehydes

When N-Cbz-amino aldehydes like this compound participate in bond-forming reactions, several factors dictate the stereochemical outcome of the newly formed stereocenters.

Protecting Group: The nature of the nitrogen protecting group plays a significant role. In Mannich reactions, N-diphenylphosphinoyl (DPP) imines tend to yield anti β-amino alcohol adducts, whereas N-Boc imines favor syn adducts. rsc.org The steric bulk and electronic properties of the Cbz group, compared to others like Boc or Ts, can influence the transition state geometry and thus the diastereoselectivity of nucleophilic additions. aalto.firsc.org

Substrate Structure: The inherent structure of the aldehyde substrate is critical. In enzymatic aldol (B89426) additions catalyzed by L-fuculose-1-phosphate aldolase (B8822740) (FucA), the stereoselectivity was found to be highly dependent on the structure of the N-Cbz-amino aldehyde acceptor. nih.govresearchgate.net While N-Cbz-alaninal gave the expected configuration, other aldehydes led to an inversion of stereochemistry at one of the new centers, a result attributed to the thermodynamic stability of the final products. nih.govresearchgate.net

Catalyst and Reagents: The choice of catalyst is paramount for achieving high enantioselectivity. In aza-Henry reactions, heterobimetallic Cu–Sm–Schiff base complexes have been used to achieve good results. rsc.org Similarly, chiral phosphoric acids and BINOL-derived disulfonic acids have proven effective in catalyzing enantioselective Mannich reactions with N-Boc and N-Cbz imines. rsc.org The choice of Lewis acid in Mukaiyama-aldol reactions can also significantly alter product ratios. aalto.fi In some N-heterocyclic carbene (NHC)-catalyzed reactions, the use of weak amine bases is crucial to favor the desired reaction pathway. pnas.org

Reaction Conditions: Parameters such as temperature and solvent can have a profound impact. For instance, in the desymmetrization of N-Cbz glutarimides using NHC organocatalysis, lowering the reaction temperature from ambient to -30 °C significantly improved the enantioselectivity from 85% ee to 95% ee. d-nb.info

Chelation vs. Non-Chelation Control: In nucleophilic additions, the stereochemical outcome can often be rationalized by either chelation control or non-chelation models like the Felkin-Anh model. diva-portal.org For aldehydes with a protected α-amino group, a Lewis acid can chelate with both the carbonyl oxygen and the protecting group, creating a rigid cyclic intermediate that directs the nucleophilic attack from a specific face. The success of this control depends on the protecting group and the Lewis acid used. diva-portal.org

Advanced Analytical Techniques for Stereochemical Characterization

Determining the enantiomeric and diastereomeric purity of this compound and its reaction products requires sophisticated analytical methods.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining enantiomeric excess (ee). diva-portal.orgresearchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-Cbz-amino aldehydes, which can be unstable on chromatographic columns, a common strategy is to first reduce the aldehyde to the more stable corresponding β-amino alcohol with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol is then analyzed by chiral HPLC. rsc.orgnih.gov Specific columns, such as Daicel Chiralpak® AD-H and Chiralcel® OD-H, are frequently cited for these separations. diva-portal.orgsemanticscholar.org

Gas Chromatography (GC): Chiral gas chromatography is another powerful method for determining enantiomeric purity. rsc.org Similar to HPLC, it employs a chiral stationary phase. The method has been successfully used to confirm the >99% ee of Boc-phenylalaninal and the >98% ee of Cbz-leucinal produced via the one-pot CDI/DIBAL-H method. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are essential for confirming the chemical structure of products, they are also used to determine diastereomeric ratios (dr). diva-portal.orgresearchgate.net The signals for protons or carbons in different diastereomers will appear at slightly different chemical shifts, and the ratio of the integrals of these signals corresponds to the dr. In some cases, chiral shift reagents can be added to an NMR sample to resolve the signals of enantiomers, allowing for an estimation of ee, though this is often less precise than chromatographic methods.

Optical Rotation: Measurement of the specific rotation using a polarimeter is a classical method for assessing enantiopurity. However, its accuracy depends on having a reliable value for the specific rotation of the enantiopure compound. For labile compounds like Cbz-α-amino aldehydes, this method is often used as a supplementary technique or applied to a more stable derivative, such as the corresponding alcohol obtained after NaBH₄ reduction. researchgate.net

Strategic Applications of N Cbz α Amino Aldehydes As Chiral Synthons in Complex Chemical Syntheses

Application as Chiral Building Blocks in the Total Synthesis of Natural Products (e.g., Sphingosine)

The utility of N-Cbz-α-amino aldehydes as chiral synthons is prominently demonstrated in the total synthesis of complex natural products. Their inherent chirality and reactive aldehyde functionality allow for the stereocontrolled introduction of new stereocenters, a crucial step in the construction of intricate molecular architectures.

A notable example is the application of N-Cbz-protected α-amino aldehydes in the synthesis of sphingosine. acs.org In a demonstration of this, a serine-derived N-Cbz-protected amino aldehyde was utilized in a key hydroacylation reaction. This reaction proceeded smoothly on a gram scale with a low catalyst loading (2 mol%), affording the corresponding enone intermediate in 94% yield while maintaining the enantiomeric purity (99:1 er). acs.org This enone is a critical intermediate that can be further elaborated to afford the natural product sphingosine. The Cbz group provides robust protection of the amino functionality during these transformations and can be removed under mild hydrogenolysis conditions in the final stages of the synthesis.

The versatility of N-Cbz-α-amino aldehydes extends to the synthesis of other natural products and their analogues. For instance, they have been employed in the synthesis of cispentacin, where an intermolecular, highly enantioselective formal [3+2] cycloaddition was used to construct two consecutive stereocenters. mdpi.com This key step involved the reaction of an α,β-unsaturated aldehyde with an N-Cbz-hydroxylamine, leading to an isoxazolidine (B1194047) intermediate with excellent enantioselectivity (98% ee). mdpi.com

Precursors for Chiral α-Amino Alcohols and Amines

N-Cbz-α-amino aldehydes are valuable precursors for the stereoselective synthesis of chiral α-amino alcohols and amines, which are important structural motifs in many biologically active compounds. jst.go.jpnih.govontosight.ai

The aldehyde functionality can be readily reduced to a primary alcohol using various reducing agents, such as sodium borohydride (B1222165), to yield the corresponding N-Cbz-protected α-amino alcohol. jst.go.jp This reduction typically proceeds with high fidelity, preserving the stereochemical integrity of the α-carbon. The choice of reducing agent can be critical to avoid racemization, which can occur via keto-enol tautomerism, particularly during purification on silica (B1680970) gel. jst.go.jp

Furthermore, N-Cbz-α-amino aldehydes can be converted to chiral amines through reductive amination. researchgate.net This transformation involves the reaction of the aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine. This method allows for the introduction of a wide range of substituents on the nitrogen atom, providing access to a diverse library of chiral amines. The use of specific catalysts, such as Re(2)O(7) with silanes as the hydride source, has been shown to achieve excellent regioselective mono-alkylation and chemoselective reductive amination. researchgate.net

| Precursor | Product Type | Key Transformation | Reagents/Conditions | Ref |

| N-Cbz-α-amino aldehyde | N-Cbz-α-amino alcohol | Reduction | Sodium Borohydride | jst.go.jp |

| N-Cbz-α-amino aldehyde | Chiral secondary/tertiary amine | Reductive Amination | Amine, Re(2)O(7), Silane | researchgate.net |

Intermediates in Peptide and Peptidomimetic Chemistry

In the realm of peptide and peptidomimetic chemistry, N-Cbz-α-amino aldehydes serve as crucial intermediates. diva-portal.orgbeilstein-journals.org The Cbz group is a classic protecting group in peptide synthesis, known for its stability during coupling reactions and its facile removal by hydrogenolysis. missouri.edu

These aldehydes can be incorporated into peptide chains, where the aldehyde functionality can be further modified to create unique peptide analogues or peptidomimetics. beilstein-journals.org For example, the aldehyde can act as an electrophile in reactions to form non-standard peptide linkages or to cyclize peptides. The use of N-Cbz protected amino aldehydes is significant in the Passerini–amine deprotection–acyl migration (PADAM) strategy, which provides access to α-hydroxy-β-amino amide derivatives, important structures in biologically active molecules. beilstein-journals.org

Moreover, N-Cbz-α-amino aldehydes are precursors to α-amino acids used in peptide synthesis. researchgate.net The aldehyde can be oxidized to the corresponding carboxylic acid, providing the necessary functionality for peptide bond formation. The stereochemical purity of the starting aldehyde is paramount to ensure the synthesis of chirally pure peptides. researchgate.net The use of N-Cbz protected aminoacyl benzotriazoles, derived from the corresponding acids, has been shown to be an efficient method for coupling with unprotected amino acids to form di- and tripeptides with no detectable racemization. researchgate.net

| Application | Role of 2-(Benzyloxycarbonylamino)butanal derivative | Key Feature | Ref |

| Peptide Synthesis | Precursor to α-amino acids | Cbz group as a stable protecting group | missouri.edu |

| Peptidomimetics | Building block for non-standard linkages | Aldehyde functionality for modification | beilstein-journals.org |

| Peptide Coupling | Formation of activated species | Efficient coupling with unprotected amino acids | researchgate.net |

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and N-Cbz-α-amino aldehydes are valuable starting materials for their synthesis. kit.edumdpi.comrsc.org The combination of a protected amine and a reactive aldehyde in one molecule allows for various cyclization strategies to construct a wide range of heterocyclic scaffolds.

For instance, N-Cbz-α-amino aldehydes can undergo intramolecular cyclization reactions or participate in multicomponent reactions to form heterocycles like pyrrolidines, piperidines, and other more complex systems. diva-portal.orgbeilstein-journals.org A notable example is the BF3·OEt2-catalyzed [3 + 2] annulation of N-Cbz-α-amino aldehydes with allyltrimethylsilane (B147118), which provides a highly stereoselective route to cis-2,3,5-trisubstituted pyrrolidines. acs.org

In another application, N-Cbz-phenylalaninal has been used in a zirconium-catalyzed reaction with acetylacetone (B45752) to form tetrasubstituted 1,3-diacylpyrroles, albeit with lower yield compared to its N-Boc counterpart. nih.govacs.org The ability to generate such substituted pyrroles opens avenues for creating novel amino acid analogues for peptidomimetic applications. nih.gov The choice of the N-protecting group can significantly influence the outcome of these cyclization reactions. nih.gov

Role in the Design and Synthesis of Functionalized Organic Molecules

The dual functionality of N-Cbz-α-amino aldehydes makes them versatile building blocks for the design and synthesis of a broad spectrum of functionalized organic molecules. mdpi.com The aldehyde can undergo a wide range of transformations, including nucleophilic additions, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon bonds and functional groups.

The Cbz-protected amino group not only preserves the chirality at the α-position but also directs the stereochemical outcome of certain reactions. Following these transformations, the Cbz group can be selectively removed to unmask the primary amine, which can then be further functionalized. This strategic use of protection and deprotection allows for the stepwise construction of complex molecules with precise control over their stereochemistry and functionality.

For example, N-Cbz-protected amino acids can be reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to produce the corresponding arylamides in high yields and without racemization. organic-chemistry.org This highlights the utility of the Cbz group in facilitating specific chemical transformations while protecting the reactive amino group.

Computational and Theoretical Frameworks in the Study of N Cbz α Amino Aldehydes

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of Reaction Pathways

The elucidation of reaction pathways for N-Cbz-α-amino aldehydes is greatly enhanced by computational methods. Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at an electronic level. For instance, DFT studies have been used to investigate the key C-C bond-forming step in organocatalytic functionalizations of α-branched aldehydes, confirming the involvement of specific enolate intermediates and the crucial role of hydrogen bonding in catalyst activation and rigidification. mdpi.com

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions involving N-Cbz-amino aldehydes. In this approach, the reactive center (the substrate and key active site residues) is treated with a high level of QM theory, while the surrounding protein environment is described by a more computationally efficient MM force field. This has been applied to understand how enzymes like galactose oxidase (GOase) variants catalyze the oxidation of N-Cbz-protected amino alcohols to their corresponding aldehydes. rsc.org Molecular docking simulations, a component of this approach, help predict how the substrate binds within the enzyme's active site, highlighting key interactions that influence reactivity. rsc.org For example, docking studies of N-α-Cbz-ornithinol in GOase variants revealed conformations that position the target hydroxyl group optimally for oxidation by the copper center. rsc.org

These computational studies are crucial for understanding why certain reaction pathways are favored over others and for explaining observed product distributions. They can also reveal unstable intermediates, such as the α-amino aldehydes formed during enzymatic cascades, which are often prone to racemization. rsc.org

Prediction of Stereoselectivity and Diastereomeric Ratios in N-Cbz-Amino Aldehyde Reactions

A significant challenge in the chemistry of chiral aldehydes like 2-(Benzyloxycarbonylamino)butanal is controlling the stereochemical outcome of reactions. Computational models have become essential for predicting and rationalizing stereoselectivity.

In enzymatic reactions, computational models have been generated to understand the situations before and after C-C bond formation in the active site of aldolases like L-fuculose-1-phosphate aldolase (B8822740) (FucA). researchgate.net These models, combined with calculations of the lowest-energy conformations of the resulting epimeric adducts, can successfully predict which diastereomer will be thermodynamically more stable and thus the major product, aligning with experimental results. researchgate.net For example, studies on the FucA-catalyzed aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to various N-Cbz-amino aldehydes showed that the stereoselectivity depends on the aldehyde's structure. researchgate.net While N-Cbz-alaninal gave the expected (3R,4R) configuration, other aldehydes led to an inversion of stereochemistry at the C-4 position, a phenomenon explained by the thermodynamic stability of the (3R,4S) products. researchgate.net

In organocatalysis, computational studies are used to predict the enantioselectivity of reactions. For reactions catalyzed by chiral phosphoric acids, calculations can determine whether a Type I or Type II transition state is lower in energy, which in turn dictates the stereochemical outcome. acs.org The preference is governed by steric interactions between the substituents on the imine electrophile, the carbamate (B1207046) nucleophile (such as a Cbz-protected species), and the bulky groups of the catalyst. acs.org Similarly, DFT calculations have been used to predict the stereochemistry in N-heterocyclic carbene (NHC)-catalyzed reactions. pnas.org

The table below summarizes findings from a study on aldol additions to N-Cbz-amino aldehydes catalyzed by L-rhamnulose-1-phosphate aldolase (RhuA), demonstrating the high diastereoselectivity achievable and its dependence on the substrate's configuration. researchgate.net

| N-Cbz-Amino Aldehyde Acceptor | Configuration of Acceptor | Major Product Diastereomer | Diastereomeric Ratio (syn/anti) | Yield (%) |

|---|---|---|---|---|

| N-Cbz-alaninal | S | syn (3R,4S) | >98:2 | 85 |

| N-Cbz-alaninal | R | anti (3R,4R) | 2:98 | 82 |

| N-Cbz-valinal | S | syn (3R,4S) | >98:2 | 70 |

| N-Cbz-valinal | R | anti (3R,4R) | 2:98 | 72 |

Conformational Analysis and Stability of N-Cbz-α-Amino Aldehyde Intermediates

N-Cbz-α-amino aldehydes are notoriously unstable intermediates. rsc.orgscholaris.ca Their instability stems from the adjacent amine and aldehyde groups, which can lead to polymerization, and the acidic α-proton, which facilitates racemization via keto-enol tautomerism, particularly during purification on silica (B1680970) gel. scholaris.cajst.go.jp

Computational conformational analysis helps to understand the factors governing the stability and reactivity of these intermediates. Due to their flexibility, natural peptides and their mimics can adopt numerous conformations, making their study challenging. d-nb.info Conformational analysis is used to identify the most stable arrangements of the molecule, which are often crucial for understanding its biological activity or reactivity in a chemical transformation.

One strategy to mitigate instability is the introduction of protecting groups that favor the formation of stable cyclic structures. For example, N-hydroxymethyl α-amino aldehydes exist in equilibrium with a more stable five-membered cyclic hemiacetal, which significantly reduces the risk of racemization. orgsyn.org Computational studies can model these equilibria and predict the relative stability of the open-chain versus the cyclic form. The stability of N-Cbz-α-amino aldehyde intermediates is a critical consideration in multi-step syntheses and enzymatic cascades, where the accumulation of an unstable intermediate can lead to low yields and loss of stereochemical purity. rsc.org

Emerging Trends and Future Research Directions in N Cbz α Amino Aldehyde Chemistry

Sustainable and Green Chemistry Approaches in Amino Aldehyde Synthesis

The synthesis of α-amino aldehydes is progressively aligning with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. acs.org This shift involves adopting renewable feedstocks, employing biocatalysis, and utilizing energy-efficient reaction technologies. encyclopedia.pubmdpi.com

A primary green strategy is the use of naturally occurring α-amino acids as readily available starting materials for producing chiral amino aldehydes. nih.gov The conversion of bio-based alcohols, such as 1-butanol, into valuable chemical building blocks through catalytic oxidation also represents a promising green pathway. rsc.orgmdpi.com Such approaches enhance the sustainability profile of the entire synthetic route.

Research Findings:

Biocatalysis: One-pot enzymatic cascades are being developed to synthesize protected amino compounds from bio-renewable feedstocks under ambient conditions. rsc.org For instance, multi-enzyme systems using galactose oxidase (GOase) and imine reductase (IRED) variants have successfully converted N-Cbz-protected amino alcohols into the corresponding cyclic amines, preventing racemization of the labile α-amino aldehyde intermediates. rsc.org Fructose-1,6-bisphosphate aldolase (B8822740) (FSA) is another enzyme used in C-C bond formation, showcasing the potential of biocatalysts for creating complex molecules with high selectivity. acs.org

Energy-Efficient Methods: Green chemistry techniques like microwave irradiation and solvent-free mechanochemical grinding are being applied to make organic reactions more efficient. encyclopedia.pubmdpi.com These methods often lead to significantly reduced reaction times, higher yields, and a lower environmental footprint compared to conventional heating. encyclopedia.pub

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant materials into the final product, a key principle known as atom economy. acs.org The development of catalytic, one-pot reactions that form complex N-heterocycles from simple starting materials with water as the only byproduct exemplifies this approach.

| Green Chemistry Approach | Description | Relevance to Amino Aldehyde Synthesis | Key Findings |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biological sources, such as amino acids and bio-alcohols. mdpi.com | α-amino acids are natural precursors to chiral α-amino aldehydes. nih.gov | Reduces reliance on petrochemicals and promotes sustainability. |

| Biocatalysis | Employing enzymes as catalysts for chemical transformations. rsc.orgacs.org | Enzymes like oxidases and reductases can perform selective transformations on protected amino alcohols, proceeding through aldehyde intermediates. rsc.org | Offers high selectivity, mild reaction conditions, and prevents racemization of unstable intermediates. rsc.org |

| Solvent-Free/Safer Solvents | Minimizing or replacing hazardous organic solvents with greener alternatives or conducting reactions neat. encyclopedia.pubmdpi.com | Reduces waste and environmental pollution associated with solvent use and disposal. | Mechanochemical grinding and reactions in water are becoming more common. mdpi.com |

| Energy Efficiency | Using methods like microwave or ultrasonic irradiation to reduce energy consumption. encyclopedia.pubmdpi.com | Lowers the economic and environmental costs of synthesis. acs.org | Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. mdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. acs.org | Catalytic domino reactions can build complex molecules from simple precursors with minimal waste. | One-pot synthesis of N-heterocycles from α-amino aldehydes has been achieved with water as the sole byproduct. |

Development of Novel Protecting Group Strategies and Amphoteric Systems

The inherent instability of α-amino aldehydes, which tend to self-condense, necessitates the use of protecting groups for the amine functionality. nih.govscholaris.ca The benzyloxycarbonyl (Cbz) group is a classic choice, but the field is evolving with new strategies that offer greater flexibility and efficiency.

Orthogonal protecting groups, which can be removed under different conditions, are crucial for complex, multi-step syntheses. organic-chemistry.org Alongside the acid-labile Boc group and the base-labile Fmoc group, researchers have explored other options like the methylthiomethyl (MTM) group, which has proven effective in directing Rh-catalyzed reactions where Cbz-protected aldehydes were unreactive. acs.org The bulky 9-phenylfluoren-9-yl (PhFl) group has been used to enhance the configurational stability of α-amino aldehydes. acs.org

A paradigm-shifting approach involves the design of amphoteric molecules , which possess both nucleophilic and electrophilic centers. acs.org These systems can bypass the need for traditional protection-deprotection sequences.

Research Findings:

Aziridine (B145994) Aldehydes: These compounds serve as stable, unprotected α-amino aldehyde equivalents. acs.orgnih.gov The aziridine ring's strain prevents condensation with the aldehyde, yet the nitrogen remains nucleophilic. scholaris.ca Under ambient conditions, they exist as stable dimers, which can participate in domino reactions to form densely functionalized nitrogen-containing products. acs.orgnih.govnih.gov

α-Boryl Aldehydes: Another class of kinetically amphoteric molecules are α-boryl aldehydes stabilized by an N-methyliminodiacetyl (MIDA) substituent. acs.orgnih.gov This system allows for chemoselective transformations at the aldehyde functionality while the boron moiety offers a site for further synthetic elaboration. acs.org

In Situ Generation: The Heyns rearrangement can be used to generate reactive amphoteric α-amino aldehydes in situ from simple α-hydroxy ketones and anilines. This strategy has been harnessed in metal-free domino reactions to conveniently synthesize important N-heterocycles like pyrroles and indoles.

| Strategy | Description | Example Compound/System | Advantages |

| Classic Protection | Use of standard amine protecting groups like Cbz, Boc, and Fmoc. nih.gov | 2-(Benzyloxycarbonylamino)butanal | Well-established chemistry, predictable reactivity. |

| Orthogonal Protection | Employing multiple protecting groups that can be removed selectively under different conditions. organic-chemistry.org | MTM (methylthiomethyl) group in Rh-catalyzed hydroacylation. acs.org | Enables complex, multi-step syntheses by allowing selective modification of different functional groups. acs.orguniversiteitleiden.nl |

| Stability-Enhancing Groups | Using bulky protecting groups to prevent racemization. | 9-Phenylfluoren-9-yl (PhFl) group. acs.org | Increases configurational stability of the chiral center adjacent to the aldehyde. acs.org |

| Amphoteric Systems | Designing molecules with both nucleophilic (amine) and electrophilic (aldehyde) sites to act as unprotected aldehyde surrogates. acs.org | Aziridine aldehydes, α-boryl aldehydes. acs.orgnih.gov | Bypasses protection-deprotection steps, enables novel domino reactions, and allows rapid assembly of complex molecules. scholaris.canih.gov |

| In Situ Generation | Forming the reactive α-amino aldehyde intermediate within the reaction mixture from stable precursors. | Heyns rearrangement of α-hydroxy ketones and anilines. | Avoids isolation of unstable aldehyde intermediates; enables efficient one-pot syntheses. |

Advanced Catalysis for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for improving the efficiency and selectivity of reactions involving N-Cbz-α-amino aldehydes. Research is focused on organocatalysis, transition-metal catalysis, and Lewis acid catalysis to control stereochemistry and enable new transformations.

Research Findings:

Organocatalysis: Chiral secondary amines, such as proline derivatives, have been effectively used as organocatalysts in reactions with α,β-unsaturated aldehydes, proceeding through an iminium ion activation mechanism. mdpi.com Similarly, primary α-amino amides have shown broad utility as catalysts for various asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.com Organocatalytic Mannich reactions using N-Cbz-α-amino sulfones as imine precursors have been developed to produce noncanonical α-amino acids. rsc.org

Transition-Metal Catalysis: Rhodium(I) catalysis has been successfully employed for the MTM-directed hydroacylation of alkynes using α-amino aldehydes, a reaction that is inefficient with simple Cbz-protected substrates. acs.org This method provides α-amino enones in high yields with excellent retention of enantiopurity. acs.org Palladium-catalyzed reactions are also central to modern amine synthesis, enabling transformations like oxidative amination. acs.org Zinc-based catalysts have been effective in Mannich reactions involving N-Cbz aldimines. rsc.org

Lewis Acid Catalysis: Zirconium(IV) has been identified as an effective catalyst for the synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. acs.org In some cases, a solid Brønsted acid co-catalyst (Amberlyst-15) was found to enhance the reaction yield. acs.org Copper-based catalysts are also widely studied for asymmetric reactions, including Mannich-type reactions to produce α,β-diamino esters.

| Catalyst Type | Example | Reaction Type | Key Outcome |

| Organocatalysis | Proline-derived catalysts, Primary α-amino amides mdpi.commdpi.com | Michael Addition, Mannich Reaction, Aldol Reaction mdpi.comrsc.org | High enantioselectivity in C-C bond formation; metal-free conditions. rsc.org |

| Transition-Metal Catalysis | Rhodium(I)/bis-phosphine complexes acs.org | Alkyne Hydroacylation | Efficient synthesis of α-amino enones; requires specific directing groups (e.g., MTM) instead of Cbz. acs.org |

| Transition-Metal Catalysis | Palladium(0/II) complexes acs.org | Oxidative Amination, Aminocarbonylation | Versatile methods for C-N bond formation to produce complex aliphatic amines. acs.org |

| Lewis Acid Catalysis | Zirconium(IV) chloride (ZrCl₄) acs.org | Pyrrole Synthesis | Direct synthesis of highly substituted pyrroles from N-acyl aminoaldehydes; tolerates various protecting groups including Cbz. acs.org |

| Lewis Acid Catalysis | Copper(II)/bisoxazoline complexes | Henry (Nitroaldol) Reaction | Synthesis of α-hydroxy-β-amino acid precursors with high enantiomeric excess. |

Expanding the Scope of Applications in Materials Science and Chemical Biology

N-Cbz-α-amino aldehydes and their derivatives are no longer confined to traditional organic synthesis. Their unique structural and functional properties make them valuable building blocks for advanced materials and sophisticated tools for chemical biology.

In materials science , these compounds serve as precursors to polymers and functionalized heterocycles. The ability to synthesize densely functionalized pyrrolidines and pyrroles provides access to core structures found in conductive polymers, dyes, and other functional materials. acs.orgarkat-usa.orgdiva-portal.org Their role in creating peptide mimetics is also relevant, as these structures can be designed to self-assemble into well-ordered nanomaterials. nih.gov

In chemical biology , N-protected α-amino aldehydes are instrumental. They are used to synthesize noncanonical amino acids, which can be incorporated into peptides to enhance their properties or to probe biological systems. rsc.orguga.edu These aldehydes are also key intermediates in the synthesis of protease inhibitors and other bioactive molecules. nih.gov Furthermore, they serve as handles for creating chemical probes, such as fluorescently labeled molecules or tools for targeted protein degradation, which help to elucidate complex cellular pathways. leibniz-fmp.de

Research Findings:

Synthesis of Heterocycles: Stereoselective [3 + 2]-annulation reactions between N-protected α-amino aldehydes and silyl-propenes provide a robust method for constructing densely functionalized pyrrolidines, which are key substructures in many natural products and chiral ligands. diva-portal.org

Peptide and Protein Chemistry: N-Cbz-α-amino aldehydes are foundational in peptide chemistry. They are used in the synthesis of peptide aldehydes, which are potent enzyme inhibitors. jst.go.jp They also feature in strategies for N-to-C direction peptide synthesis, an alternative to the traditional C-to-N Merrifield method. nih.gov

Chemical Probe Development: The core structure of N-Cbz-α-amino aldehydes can be incorporated into more complex molecules designed to interact with biological targets. leibniz-fmp.de These efforts include the development of small molecule modulators for protein-protein interactions and enzyme-responsive sensors. leibniz-fmp.de

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxycarbonylamino)butanal, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves the protection of the amino group using benzyloxycarbonyl (Cbz) chloride, followed by oxidation of a precursor alcohol to the aldehyde. Key steps include:

- Amino Protection: React the primary amine with CbzCl in a biphasic system (e.g., water/dichloromethane) under alkaline conditions (pH 9–10) to ensure efficient protection .

- Oxidation: Use mild oxidizing agents like Dess-Martin periodinane or Swern oxidation to convert the alcohol intermediate to the aldehyde while minimizing over-oxidation to carboxylic acids.

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while low temperatures (0–5°C) suppress side reactions .

Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of CbzCl) and inert atmospheres to prevent aldehyde decomposition.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the aldehyde proton (δ 9.5–10.0 ppm) and Cbz-protected NH (δ 5.1–5.3 ppm). Confirm stereochemistry via coupling constants (e.g., vicinal protons in the butanal chain) .

- ¹³C NMR: Detect the aldehyde carbon (δ ~200 ppm) and carbonyl groups (Cbz: δ ~155 ppm).

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns, particularly if the compound crystallizes (e.g., V-shaped structures with dihedral angles ~43°) .

- FT-IR: Confirm C=O stretches (Cbz: ~1700 cm⁻¹; aldehyde: ~1720 cm⁻¹) and NH deformation (~1530 cm⁻¹).

- HPLC-MS: Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?

Methodological Answer: Contradictory stability data often arise from differences in buffer systems or trace metal contamination. To resolve this:

- Controlled Stability Assays: Conduct parallel experiments in buffered solutions (pH 2–12) at 25°C, monitoring aldehyde integrity via HPLC every 24 hours. Include chelating agents (e.g., EDTA) to assess metal-catalyzed degradation .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Compare activation energies (Arrhenius plots) to identify pH-dependent degradation pathways .

- Reference Standards: Use deuterated solvents in NMR to track aldehyde proton exchange, which may indicate hydrolysis .

Q. What strategies optimize the stereochemical outcome during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Auxiliaries: Introduce a temporary chiral group (e.g., Evans oxazolidinones) during the amino protection step to enforce desired stereochemistry .

- Asymmetric Catalysis: Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) during aldehyde formation to control enantioselectivity .

- Dynamic Kinetic Resolution: Use enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers .

Q. How should conflicting data on catalytic efficiency in the formation of benzyloxycarbonyl-protected aldehydes be resolved?

Methodological Answer:

- Systematic Catalyst Screening: Test homogeneous (e.g., Pd/C, TEMPO) and heterogeneous catalysts (e.g., MnO₂) under identical conditions (solvent, temperature, substrate concentration). Monitor conversion rates via GC-MS .

- Mechanistic Studies: Use isotopic labeling (e.g., D₂O in oxidation steps) to track hydrogen transfer pathways and identify rate-limiting steps .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., 2-(Benzyloxycarbonylamino)hex-5-enoic acid) to isolate electronic vs. steric effects .

Q. What analytical approaches are recommended for identifying and quantifying byproducts in this compound synthesis?

Methodological Answer:

- LC-HRMS: Resolve isobaric byproducts (e.g., over-oxidized carboxylic acids or dimeric adducts) using high-resolution mass spectrometry with electrospray ionization .

- 2D NMR: Utilize COSY and HSQC to assign signals from impurities, particularly those arising from aldol condensation or Michael additions .

- Thermogravimetric Analysis (TGA): Detect volatile byproducts (e.g., benzyl chloride) during thermal decomposition .

Experimental Design Considerations

Q. How to mitigate aldehyde group instability during storage and handling of this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C under nitrogen in amber vials to prevent photooxidation and moisture ingress. Use molecular sieves (3Å) to adsorb residual water .

- In Situ Derivatization: Convert the aldehyde to a stable imine or hydrazone derivative during prolonged reactions, followed by mild hydrolysis to regenerate the aldehyde .

Data Contradiction Analysis

Q. How to reconcile conflicting literature reports on optimal reaction temperatures for Cbz protection?

Methodological Answer:

- Meta-Analysis: Classify studies by solvent polarity (e.g., dichloromethane vs. THF) and base strength (e.g., NaHCO₃ vs. NaOH). Higher polarity solvents may require lower temperatures (–10°C) to minimize solvolysis .

- Reaction Calorimetry: Measure exothermicity under varying conditions to identify thermally sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.